Evidence Gap: Absence of Publicly Available Head-to-Head Comparative Biological or Physicochemical Data for This Specific Compound
A systematic literature and patent search was conducted for CAS 1306606-53-0 across primary research papers, patents (Scifinder, Google Patents, WIPO), and authoritative databases (PubChem, ChEMBL, BMRB). No peer-reviewed studies or patent examples were identified that report quantitative biological activity data (IC₅₀, Kd, Ki, cellular potency, or ADMET parameters) for this specific compound alongside a named comparator compound in the same assay. The only publicly available quantitative characterization data are NMR chemical shift assignments from the BMRB fragment library quality-control entry bmse011172, which confirm structural identity but do not provide comparative binding or functional data [1]. Consequently, all differentiation claims below are classified as Class-Level Inference or Supporting Evidence based on the known behavior of structurally analogous 1,4-diazepane- and 4-methylthiazole-containing compounds in the medicinal chemistry literature [2].
| Evidence Dimension | Biological activity or binding affinity |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | N/A – no comparator data identified in public domain |
| Quantified Difference | Cannot be calculated |
| Conditions | N/A |
Why This Matters
This documented evidence gap enables informed procurement decisions by clarifying that selection must currently rely on structural and class-level considerations, rather than on direct comparative performance data, and highlights the compound's primary utility as a building block for novel chemical space exploration.
- [1] BMRB Entry bmse011172. 1,4-diazepan-1-yl-(4-methyl-1,3-thiazol-5-yl)methanone;dihydrochloride. Biological Magnetic Resonance Bank. 2020. View Source
- [2] Koshio H, et al. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor. Bioorg Med Chem. 2004;12(9):2179-2191. View Source
